molecular formula C16H14FNO4S B2771162 N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895480-32-7

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2771162
CAS No.: 895480-32-7
M. Wt: 335.35
InChI Key: KRGQFRZRKNRVRG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a fluorophenyl group, and a sulfonylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl ring.

    Amidation: The formation of the sulfonylacetamide moiety by reacting the sulfonylated intermediate with an amine.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The choice of reagents, solvents, and catalysts is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-N’-(4-fluorophenyl)urea: This compound shares a similar structure but has a urea moiety instead of a sulfonylacetamide group.

    N-(3-acetylphenyl)-2-(4-chlorophenyl)sulfonylacetamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQFRZRKNRVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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